N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c1-8-3-4-10(9(2)7-8)14-13(18)11-5-6-12(17)16-15-11/h3-7H,1-2H3,(H,14,18)(H,16,17) |
InChI Key |
FZDLAGKDDPJRJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NNC(=O)C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 2,4-dimethylaniline with ethyl acetoacetate in the presence of a base to form an intermediate acetoacetanilide. This intermediate is then subjected to a cyclocondensation reaction with hydrazine hydrate to form the desired dihydropyridazine compound . The reaction conditions often include refluxing the reaction mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors in the central nervous system, leading to various biological effects. The compound’s activity is mediated through the inhibition of monoamine oxidases and the modulation of neurotransmitter levels . Additionally, it may interact with other molecular pathways involved in inflammation and cell signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide with structurally related pyridazinone derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Structural Variations and Substituent Effects
Pyridazinone-based carboxamides exhibit diverse biological activities depending on their substitution patterns. Key analogs include:
*Calculated based on structural formula.
- Lipophilicity and Bioavailability: The target compound’s 2,4-dimethylphenyl group increases hydrophobicity compared to fluoro- or methoxy-substituted analogs (e.g., Compound 6, 25).
- Steric Effects : The cyclopropylcarbamoyl group in Compound 6 introduces steric bulk, which may hinder rotational freedom but improve specificity for protease active sites .
Physicochemical and Analytical Data
Biological Activity
N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 243.26 g/mol. It features a pyridazine ring and a carboxamide functional group, which are crucial for its biological activity. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Research indicates that this compound exhibits anti-inflammatory properties. Its mechanism may involve binding to specific enzymes or receptors, modulating their activity to exert therapeutic effects. The exact pathways are still under investigation but suggest interactions with molecular targets involved in inflammatory responses.
Anti-inflammatory Effects
Several studies have evaluated the anti-inflammatory effects of this compound. For instance, it has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The compound's ability to reduce inflammation markers in vitro suggests its potential as a therapeutic agent for inflammatory diseases.
Anticancer Potential
Preliminary investigations into the anticancer activity of this compound indicate promising results. In cell line studies, the compound demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. It was observed to induce apoptosis more effectively than standard chemotherapy agents such as bleomycin .
Case Studies
Pharmacological Applications
The potential applications of this compound extend beyond anti-inflammatory and anticancer activities. Its unique structure may allow for further modifications leading to derivatives with enhanced efficacy and specificity for various therapeutic targets.
Q & A
Q. What are the recommended synthetic methodologies for preparing N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide?
A common approach involves coupling a pyridazinone core with substituted phenyl groups via carboxamide bond formation. For example, analogous compounds (e.g., ) were synthesized using nucleophilic substitution or amide coupling reactions. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCI or HATU to form an active ester intermediate.
- Amine coupling : React with N-(2,4-dimethylphenyl)amine under inert conditions (e.g., nitrogen atmosphere).
- Purification : Flash chromatography (e.g., 0–100% EtOAc in cyclohexane gradients) followed by trituration with ether to isolate the solid product .
Q. How can the crystal structure of this compound be determined and validated?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) to resolve atomic coordinates. Data collection requires high-quality single crystals .
- Validation tools : Employ PLATON (via the IUCr CheckCIF service) to assess geometric parameters (bond lengths, angles) and exclude disorders. ORTEP-3 can generate thermal ellipsoid plots for visual validation .
Q. What experimental methods are used to determine its physicochemical properties (e.g., solubility, logP)?
- Solubility : Use the solubility curve method in water/buffer systems at controlled temperatures (e.g., 25°C). For related compounds, aqueous solubility values range from ~20 mg/L .
- Partition coefficient (logP) : Apply the shake-flask method with n-octanol/water phases. Centrifuge mixtures, quantify concentrations via HPLC, and calculate logP = log([octanol]/[water]) .
Advanced Research Questions
Q. How can researchers investigate the biological targets and mechanisms of action for this compound?
- Kinase profiling : Screen against panels of kinases (e.g., JNK2, MAPK) using ATP-competitive binding assays. For example, J27 (a structural analogue) showed JNK2 inhibition via SPR and kinase activity assays .
- Pathway analysis : Treat cell lines (e.g., THP-1 macrophages) with the compound, then perform Western blotting to assess phosphorylation changes in NF-κB/MAPK pathways .
Q. What strategies are effective for optimizing the structure-activity relationship (SAR) of this scaffold?
- Substituent modification : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to enhance metabolic stability. Compare IC50 values in cellular assays (e.g., IL-6 suppression).
- Bioisosteric replacement : Replace the carboxamide with ester groups (as in J27) to improve bioavailability. Pharmacokinetic studies (e.g., oral bioavailability in rodents) can validate improvements .
Q. How should in vivo efficacy studies for conditions like sepsis or acute lung injury (ALI) be designed?
- Animal models : Use LPS-induced ALI in mice. Administer the compound intravenously or orally, then measure lung edema (wet/dry weight ratio) and inflammatory cytokines (TNF-α, IL-6) via ELISA .
- Dosage optimization : Conduct dose-response studies (e.g., 10–100 mg/kg) with toxicity monitoring (e.g., liver enzymes, body weight). Subacute toxicity experiments (14–28 days) ensure safety .
Methodological Considerations
- Data contradictions : Structural analogues (e.g., J27) show divergent biological targets (JNK2 vs. proteasome inhibition in ). Confirm target specificity using CRISPR knockout models or competitive binding assays.
- Crystallographic challenges : If twinning occurs in crystal data, employ SHELXL’s TWIN/BASF commands for refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
